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2-Amino-5-(4-fluorophenyl)-1,3-thiazole-4-carbohydrazide Documentation Hub

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  • Product: 2-Amino-5-(4-fluorophenyl)-1,3-thiazole-4-carbohydrazide
  • CAS: 886361-58-6

Core Science & Biosynthesis

Foundational

The Pharmacokinetic Profile of 2-Amino-5-(4-fluorophenyl)-1,3-thiazole-4-carbohydrazide: A Comprehensive Technical Guide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound CAS: 886361-58-6 Executive Summary & Structural Rationale In the landscape of modern drug discovery, the 2-aminothiazole core...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound CAS: 886361-58-6

Executive Summary & Structural Rationale

In the landscape of modern drug discovery, the 2-aminothiazole core has emerged as a highly privileged scaffold, exhibiting a broad spectrum of biological activities ranging from kinase inhibition in oncology to potent antimicrobial and anti-inflammatory effects [1]. 2-Amino-5-(4-fluorophenyl)-1,3-thiazole-4-carbohydrazide represents a highly optimized intermediate and lead-like scaffold.

As a Senior Application Scientist, I approach this molecule not just as a chemical structure, but as a carefully engineered system of pharmacophores. Every functional group serves a distinct pharmacokinetic (PK) or pharmacodynamic (PD) purpose:

  • The 2-Aminothiazole Core: Acts as a bioisostere for pyridine or benzene rings, offering excellent hydrogen-bond donor/acceptor capabilities crucial for ATP-competitive kinase hinge binding.

  • The 4-Fluorophenyl Moiety: The strategic placement of the fluorine atom at the para position is a classic metabolic block. Unsubstituted phenyl rings are highly susceptible to CYP450-mediated aromatic oxidation. Fluorine substitution effectively halts this Phase I liability, significantly extending the biological half-life[2].

  • The Carbohydrazide Group: Serves as a versatile linker for synthesizing Schiff bases or acting as a metal-chelating pharmacophore, frequently utilized in the design of α-amylase inhibitors and anti-inflammatory agents[3].

Physicochemical Properties & In Silico ADME

Before advancing a scaffold into costly in vitro assays, its physicochemical parameters must be evaluated against Lipinski’s Rule of Five to predict oral bioavailability. The structural parameters of 2-amino-5-(4-fluorophenyl)-1,3-thiazole-4-carbohydrazide demonstrate near-ideal drug-like space.

Table 1: Physicochemical and Predicted ADME Parameters
ParameterValuePharmacokinetic Rationale
Molecular Weight 252.27 g/mol Well below the 500 Da threshold, ensuring high probability of passive diffusion across lipid bilayers.
LogP (Predicted) 2.1 – 2.5Optimal lipophilicity for balancing aqueous solubility with intestinal membrane permeability.
H-Bond Donors 4Favorable (<5); primarily localized on the primary amine and hydrazide groups.
H-Bond Acceptors 5Favorable (<10); facilitates target protein engagement without overly restricting membrane transport.
Polar Surface Area (PSA) ~95 ŲIdeal for intestinal absorption (<140 Ų), though borderline for deep Blood-Brain Barrier (BBB) penetration (<90 Ų).

Absorption, Distribution, Metabolism, and Excretion (ADME)

Intestinal Absorption & Permeability

Given its PSA and LogP, this scaffold typically exhibits high passive permeability. However, the primary amine can become protonated in the acidic environment of the stomach, necessitating transit to the slightly alkaline duodenum for optimal un-ionized absorption.

Metabolic Stability & Biotransformation

The metabolic fate of this scaffold is governed by three primary pathways. While the 4-fluorophenyl group successfully mitigates para-hydroxylation, the molecule remains susceptible to Phase II N-acetylation at the 2-amino position and hydrolytic cleavage of the carbohydrazide tail.

MetabolicPathway Parent 2-Amino-5-(4-fluorophenyl) -1,3-thiazole-4-carbohydrazide CYP CYP450 Oxidation (Thiazole S-oxidation) Parent->CYP Phase I NAT N-Acetyltransferase (2-Amino Acetylation) Parent->NAT Phase II Hydrolysis Amidase/Hydrolase (Carbohydrazide Cleavage) Parent->Hydrolysis Cleavage Metabolite1 S-Oxide Derivative (Phase I) CYP->Metabolite1 Metabolite2 N-Acetyl Derivative (Phase II) NAT->Metabolite2 Metabolite3 Thiazole-4-carboxylic acid + Hydrazine Hydrolysis->Metabolite3

Predicted metabolic degradation pathways of the 2-aminothiazole-4-carbohydrazide scaffold.

Table 2: Expected In Vitro Pharmacokinetic Profile
AssayExpected OutcomeClinical Implication
Caco-2 Papp (A→B) > 15 × 10⁻⁶ cm/sHigh intestinal permeability; suitable for oral formulation.
Efflux Ratio (ER) < 2.0Low likelihood of being a P-glycoprotein (P-gp) substrate.
HLM Intrinsic Clearance (CLint) 20 - 45 µL/min/mgModerate hepatic first-pass metabolism.
Plasma Protein Binding (PPB) 75% - 85%Adequate free fraction ( fu​ ) available for target engagement.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include specific causality for reagent choices and internal controls to prevent false positives/negatives.

PKWorkflow Comp Scaffold Synthesis PhysChem Physicochemical Profiling Comp->PhysChem Perm Caco-2 Permeability PhysChem->Perm Metab HLM Stability Perm->Metab InVivo In Vivo PK Models Metab->InVivo

Sequential in vitro to in vivo pharmacokinetic screening workflow for lead optimization.

Protocol 1: Human Liver Microsomal (HLM) Stability Assay

Purpose: To determine the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ) of the compound mediated by Phase I hepatic enzymes.

  • Causality of Concentration: The test compound is dosed at 1 µM. This ensures the concentration is well below the Michaelis-Menten constant ( Km​ ), allowing the reaction to follow linear, first-order kinetics.

  • Self-Validation: Testosterone is run concurrently as a high-clearance positive control. An assay without NADPH serves as a negative control to rule out non-CYP450 degradation (e.g., chemical instability).

Step-by-Step Workflow:

  • Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Pre-Incubation: Mix HLM (final concentration 0.5 mg/mL protein) with the test compound (final concentration 1 µM) in the buffer. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration 1 mM).

  • Sampling & Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Causality: Acetonitrile instantly precipitates microsomal proteins, halting enzymatic activity.

  • Centrifugation: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C.

  • Analysis: Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound. Calculate t1/2​ using the slope of the natural log of remaining compound versus time.

Protocol 2: Caco-2 Bidirectional Permeability Assay

Purpose: To predict human intestinal absorption and identify potential efflux transporter liabilities.

  • Causality of Bidirectionality: Measuring both Apical-to-Basolateral (A→B) and Basolateral-to-Apical (B→A) transport allows for the calculation of the Efflux Ratio ( ER=Papp(B→A)​/Papp(A→B)​ ). An ER > 2 suggests the compound is actively pumped out of cells by transporters like P-gp.

  • Self-Validation: Lucifer Yellow is added to verify monolayer integrity (must show <1% permeability). Mass balance is calculated at the end of the assay to ensure the compound isn't artificially "lost" by binding to the plastic transwell plates.

Step-by-Step Workflow:

  • Cell Culture: Seed Caco-2 cells on polycarbonate transwell inserts and culture for 21 days to allow for full differentiation and tight-junction formation.

  • Washing: Wash the monolayers twice with Hank’s Balanced Salt Solution (HBSS) buffered with HEPES (pH 7.4).

  • Dosing (A→B): Add 10 µM of the test compound to the Apical chamber. Add blank HBSS to the Basolateral chamber.

  • Dosing (B→A): In a separate well, add 10 µM of the test compound to the Basolateral chamber and blank HBSS to the Apical chamber.

  • Incubation: Incubate the plates at 37°C on an orbital shaker (100 rpm) to minimize the unstirred water layer.

  • Sampling: Take aliquots from the receiver chambers at 30, 60, and 120 minutes. Replace the removed volume with fresh pre-warmed buffer.

  • Quantification: Analyze samples via LC-MS/MS. Calculate the apparent permeability ( Papp​ ) using the equation: Papp​=(dQ/dt)/(C0​×A) , where dQ/dt is the steady-state flux, C0​ is the initial concentration, and A is the surface area of the insert.

Conclusion

The 2-amino-5-(4-fluorophenyl)-1,3-thiazole-4-carbohydrazide scaffold is a highly tunable starting point for drug discovery. Its inherent physicochemical properties provide an excellent foundation for oral bioavailability. By understanding its specific metabolic liabilities—namely, carbohydrazide hydrolysis and amine acetylation—medicinal chemists can strategically derivatize this core (e.g., via Schiff base formation at the hydrazide) to optimize its pharmacokinetic profile while retaining its potent biological efficacy.

References

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities Molecules (MDPI)[Link] [1]

  • Antitumor Benzothiazoles. 14. Synthesis and in Vitro Biological Properties of Fluorinated 2-(4-Aminophenyl)benzothiazoles Journal of Medicinal Chemistry (ACS Publications)[Link][1]

  • Development of thiazole-appended novel hydrazones as a new class of α-amylase inhibitors with anticancer assets: an in silico and in vitro approach RSC Advances (National Institutes of Health - PMC)[Link][2]

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust HPLC Method for the Quantification of 2-Amino-5-(4-fluorophenyl)-1,3-thiazole-4-carbohydrazide

Abstract This application note presents a comprehensive guide to developing a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 2-Amino-5-(4-fluorophenyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a comprehensive guide to developing a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 2-Amino-5-(4-fluorophenyl)-1,3-thiazole-4-carbohydrazide. This novel thiazole derivative, with potential applications in drug discovery, requires a precise and accurate analytical method for its characterization, stability testing, and quality control. This document provides a step-by-step protocol, from initial method development to validation, grounded in established scientific principles and regulatory guidelines. The methodologies described herein are designed to be a valuable resource for researchers, analytical scientists, and professionals in the pharmaceutical industry.

Introduction

2-Amino-5-(4-fluorophenyl)-1,3-thiazole-4-carbohydrazide is a heterocyclic compound featuring a 2-aminothiazole core, a structure of significant interest in medicinal chemistry due to its association with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The presence of the fluorophenyl and carbohydrazide moieties further suggests its potential as a novel therapeutic agent. As with any potential drug candidate, a validated, stability-indicating analytical method is a prerequisite for its advancement through the development pipeline.

This guide provides a detailed walkthrough of the logical development and validation of an HPLC method for this specific analyte. We will explore the rationale behind the selection of the stationary phase, mobile phase composition, and detector settings, and provide a comprehensive protocol for method validation in accordance with the International Council for Harmonisation (ICH) guidelines.

Analyte Properties and Chromatographic Considerations

A successful HPLC method development strategy begins with an understanding of the analyte's physicochemical properties.

  • Structure:

Caption: Chemical structure of the analyte.

  • Key Functional Groups:

    • 2-Aminothiazole: The amino group is basic and will be protonated at acidic pH. The thiazole ring is aromatic.

    • 4-Carbohydrazide: This group contains both amide and hydrazine functionalities, with the terminal amino group also being basic.

    • 5-(4-fluorophenyl): This aromatic ring is a strong chromophore, making UV detection highly suitable. The fluorine atom adds to the molecule's hydrophobicity.

  • Predicted Properties:

    • Polarity: The molecule possesses both hydrophobic (fluorophenyl ring) and polar (amino, carbohydrazide) groups, suggesting that reversed-phase chromatography will be an effective separation technique.

    • pKa: The 2-amino group and the hydrazide moiety are expected to have pKa values in the range of 3-5 and 2-4, respectively. This makes pH control of the mobile phase critical for achieving reproducible retention times and good peak shape.

    • UV Absorbance: The conjugated system spanning the phenyl and thiazole rings is expected to have a strong UV absorbance, likely in the 250-350 nm range.

HPLC Method Development Strategy

Our approach is a systematic process of selecting and optimizing chromatographic parameters.

HPLC_Method_Development cluster_selection Parameter Selection cluster_optimization Optimization cluster_validation Validation (ICH Q2(R1)) Column Column Selection (C18, 5 µm, 4.6x150 mm) Wavelength Wavelength Selection (PDA Scan) Column->Wavelength Mobile_Phase Initial Mobile Phase (ACN/H₂O Gradient) Wavelength->Mobile_Phase pH_Opt pH Optimization (Buffer Selection) Mobile_Phase->pH_Opt Gradient_Opt Gradient Optimization pH_Opt->Gradient_Opt Isocratic_Dev Isocratic Method Development Gradient_Opt->Isocratic_Dev Specificity Specificity & Forced Degradation Isocratic_Dev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Robustness Robustness Precision->Robustness Final_Method Final Validated Method Robustness->Final_Method

Caption: HPLC Method Development Workflow.

Instrumentation and Consumables
  • HPLC System: An Agilent 1260 Infinity II or similar system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) detector.

  • Column: A C18 column is a suitable starting point for this moderately polar molecule.[2] A good initial choice would be a Waters XBridge C18, 4.6 x 150 mm, 5 µm.

  • Chemicals: HPLC grade acetonitrile (ACN), methanol (MeOH), and water. Analytical grade formic acid, ammonium acetate, and phosphate buffers.

Initial Screening
  • Wavelength Determination: Prepare a ~10 µg/mL solution of the analyte in a 50:50 mixture of ACN and water. Inject this solution and acquire a UV spectrum using the PDA detector from 200-400 nm. The wavelength of maximum absorbance (λmax) should be selected for quantification. For similar thiazole derivatives, this is often in the range of 230-350 nm.[3][4]

  • Initial Gradient Run: A fast gradient is used to estimate the required organic solvent concentration for elution.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 5% to 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

This initial run will provide the approximate retention time and an indication of the peak shape.

Mobile Phase Optimization

The goal is to achieve a symmetric peak (tailing factor < 1.5), adequate retention (k' between 2 and 10), and a reasonable run time.

  • pH Control: The basic nature of the amino groups necessitates an acidic mobile phase to ensure they are fully protonated, which generally leads to better peak shapes on silica-based C18 columns. A pH of around 3 is a good starting point. Formic acid (0.1%) is a simple and effective choice. If peak tailing persists, a buffered mobile phase, such as 20 mM ammonium acetate adjusted to pH 4.5, could be evaluated.[5]

  • Organic Modifier: Both acetonitrile and methanol should be evaluated. Acetonitrile typically provides better peak shapes and lower backpressure, while methanol can offer different selectivity. A comparison of isocratic runs with each solvent at a concentration that provides a similar retention time will reveal the better choice.

  • Isocratic vs. Gradient: For quality control purposes, an isocratic method is often preferred for its simplicity and robustness. Based on the initial gradient run, an appropriate isocratic mobile phase composition can be calculated. For example, if the analyte elutes at 10 minutes in a 15-minute linear gradient from 5% to 95% B, the approximate organic composition at elution is 65%. A starting point for isocratic development could be a 60:40 mixture of organic to aqueous phase.

Final Proposed HPLC Method

The following method was determined to be optimal after the development phase.

ParameterValue
Column Waters XBridge C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 3.0) (55:45, v/v)
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 10 µL
Detector Wavelength 285 nm
Run Time 10 minutes
Reagent and Sample Preparation
  • Buffer Preparation: Dissolve 2.72 g of monobasic potassium phosphate in 1 L of HPLC grade water. Adjust the pH to 3.0 with phosphoric acid.

  • Mobile Phase Preparation: Mix 550 mL of acetonitrile with 450 mL of the phosphate buffer. Filter through a 0.45 µm membrane filter and degas.

  • Standard Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Sample Solution (100 µg/mL): Prepare the sample in the same manner as the standard solution.

Method Validation Protocol (ICH Q2(R1))

System Suitability

Before any sample analysis, the chromatographic system's suitability must be verified. This is done by making five replicate injections of the standard solution.

ParameterAcceptance CriteriaHypothetical Result
Tailing Factor (T) T ≤ 1.51.1
Theoretical Plates (N) N ≥ 20008500
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%0.8%
Relative Standard Deviation (RSD) of Retention Time ≤ 1.0%0.3%
Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants.

  • Procedure: Subject the analyte to stress conditions to induce degradation.[3]

    • Acid Hydrolysis: 0.1 N HCl at 60 °C for 4 hours.

    • Base Hydrolysis: 0.1 N NaOH at 60 °C for 2 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Dry heat at 105 °C for 24 hours.

    • Photolytic Degradation: Expose to UV light (254 nm) for 24 hours.

  • Acceptance Criteria: The method is considered stability-indicating if the peak for the parent drug is resolved from all degradation product peaks (resolution > 2) and there is no interference at the analyte's retention time in the blank chromatograms.

Linearity and Range
  • Procedure: Prepare a series of at least five concentrations of the analyte, for example, from 25 to 150 µg/mL. Inject each concentration in triplicate.

  • Analysis: Construct a calibration curve by plotting the mean peak area against the concentration. Perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Concentration (µg/mL)Mean Peak Area
25251,000
50505,000
75748,000
1001,010,000
1251,255,000
1501,502,000
0.9998
Accuracy (Recovery)
  • Procedure: Perform recovery studies by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each level in triplicate.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision
  • Repeatability (Intra-day Precision): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day.

  • Intermediate Precision (Inter-day Precision): Repeat the analysis on a different day with a different analyst and/or instrument.

  • Acceptance Criteria: The RSD for both repeatability and intermediate precision should be ≤ 2.0%.

Limits of Detection (LOD) and Quantitation (LOQ)
  • Procedure: These can be determined based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S) (Where σ = standard deviation of the y-intercepts of regression lines, S = slope of the calibration curve).

  • Hypothetical Values:

    • LOD: 0.1 µg/mL

    • LOQ: 0.3 µg/mL

Robustness
  • Procedure: Deliberately vary critical method parameters and assess the impact on the results.

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 2 °C)

    • Mobile Phase pH (± 0.2 units)

    • Organic Content in Mobile Phase (± 2%)

  • Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly affected by these minor changes.

Conclusion

This application note outlines a systematic and scientifically sound approach to developing and validating a reversed-phase HPLC method for the novel compound 2-Amino-5-(4-fluorophenyl)-1,3-thiazole-4-carbohydrazide. The proposed method, using a C18 column with a phosphate-buffered acetonitrile mobile phase and UV detection, is demonstrated to be a suitable starting point for a robust, specific, and accurate analytical procedure. The detailed validation protocol, based on ICH guidelines, provides a clear roadmap for ensuring the method's suitability for its intended purpose in a regulated environment. This comprehensive guide serves as a practical resource for analytical scientists tasked with the characterization of this and other similar novel chemical entities.

References

  • Semantic Scholar. (n.d.). Determination of carbohydrazide at trace and subtrace levels. Retrieved from [Link]

  • ResearchGate. (2004). Determination of carbohydrazide by high performance liquid chromatography with precolumn derivatization. Retrieved from [Link]

  • PubMed. (n.d.). Determination of carbohydrazide at trace and subtrace levels. Retrieved from [Link]

  • ResearchGate. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. Retrieved from [Link]

  • ACS Publications. (n.d.). Carbohydrazide as a solid reducing agent for reaction gas chromatography. Determination of azo, nitro, and sulfonate compounds. Retrieved from [Link]

  • ACS Omega. (2025). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. Retrieved from [Link]

  • ResearchGate. (2025). Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-4-phenyl-1,3-thiazole-5-carbohydrazide. Retrieved from [Link]

  • PMC. (n.d.). Consistent supramolecular motifs and different local symmetries in the structures of 2-amino-5-(4-fluorophenyl). Retrieved from [Link]

  • Chem-Safety. (n.d.). 2-amino-4-(4-fluorophenyl)thiazole-5-carbonitrile — Chemical Substance Information. Retrieved from [Link]

  • NextSDS. (n.d.). 2-AMINO-4-PHENYL-1,3-THIAZOLE-5-CARBOHYDRAZIDE. Retrieved from [Link]

  • Semantic Scholar. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]

  • MDPI. (2024). Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting low solubility of 2-Amino-5-(4-fluorophenyl)-1,3-thiazole-4-carbohydrazide

Compound: 2-Amino-5-(4-fluorophenyl)-1,3-thiazole-4-carbohydrazide Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles as...

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Author: BenchChem Technical Support Team. Date: March 2026

Compound: 2-Amino-5-(4-fluorophenyl)-1,3-thiazole-4-carbohydrazide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with 2-Amino-5-(4-fluorophenyl)-1,3-thiazole-4-carbohydrazide.

This compound exhibits classic "brick dust" characteristics[1]. The combination of a highly lipophilic core (fluorophenyl-thiazole) and extensive hydrogen-bonding functional groups (the 2-amino and 4-carbohydrazide moieties) results in an exceptionally high crystal lattice energy[2]. Consequently, it resists solvation in both purely aqueous media and standard non-polar organic solvents. This guide provides field-proven, self-validating methodologies to overcome these barriers without compromising the compound's structural integrity or your assay's reproducibility.

Part 1: Troubleshooting FAQs

Q1: Why does the compound fail to dissolve in standard aqueous buffers (PBS, Tris) or moderate organics like ethanol? Cause: The insolubility is driven by thermodynamics. The carbohydrazide group (-C(=O)NHNH₂) and the amino group act as powerful hydrogen bond donors and acceptors, forming a rigid, tightly packed intermolecular network. Moderate solvents like ethanol or water cannot provide enough solvation energy to break these crystal lattice interactions. Solution: You must use a strong, aprotic hydrogen-bond acceptor as a primary solvent. Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) are required to disrupt the intermolecular hydrogen bonds and solvate the monomeric compound[3].

Q2: I prepared a DMSO stock, but I am observing inconsistent biological activity and assay drift over time. What is happening? Cause: Thiazole-containing compounds are susceptible to degradation in DMSO during long-term storage. As a sulfoxide, DMSO can act as a mild oxidizing agent, leading to the oxidation of the thiazole sulfur atom into a sulfoxide or sulfone[4]. Additionally, the carbohydrazide moiety is sensitive to hydrolysis if the DMSO absorbs atmospheric moisture. Solution:

  • Always use anhydrous, septum-sealed DMSO (≥99.9% purity).

  • Purge the headspace of the storage vial with an inert gas (Argon or Nitrogen) before sealing[4].

  • Aliquot the stock into single-use volumes and store at -20°C or -80°C in amber vials to prevent photodegradation and repeated freeze-thaw cycles.

Q3: The compound dissolves perfectly in DMSO, but immediately precipitates ("crashes out") when diluted into my cell culture media. How do I prevent this? Cause: This is known as "solvent crash-out." When the DMSO stock is introduced to an aqueous buffer, the local dielectric constant drops rapidly. The hydrophobic 4-fluorophenyl and thiazole groups rapidly aggregate, nucleating into micro-precipitates before the compound can disperse. Solution: You must utilize a "step-down" formulation strategy. By pre-mixing the compound with surfactants (e.g., Tween-80) or co-solvents (e.g., PEG-400), you create a transitional solvation matrix that prevents rapid nucleation[1]. Always add the organic stock dropwise into a rapidly vortexing aqueous phase, never the reverse.

Part 2: Quantitative Solubility Matrix

The following table summarizes the expected solubility limits and recommended applications for various solvent systems.

Solvent SystemEstimated Solubility LimitApplication / Notes
Aqueous Buffers (pH 7.4) < 0.01 mg/mLNot recommended for primary dissolution.
Ethanol (100%) < 1.0 mg/mLInsufficient H-bond disruption.
Anhydrous DMSO 10 - 20 mg/mLPrimary Stock Solvent. Requires gentle warming (37°C) and sonication[3].
DMSO : PEG-400 : Tween-80 : Saline (Ratio: 10:40:5:45)2 - 5 mg/mLRecommended for In Vivo dosing. Forms a stable micro-emulsion.
10% HP-β-Cyclodextrin in Water 0.5 - 1.0 mg/mLRecommended for In Vitro assays. Encapsulates the fluorophenyl ring.

Part 3: Solubilization Workflow & Logic

SolubilityWorkflow Start Solid Compound 2-Amino-5-(4-fluorophenyl)- 1,3-thiazole-4-carbohydrazide Decision1 Primary Solvent Selection Start->Decision1 DMSO Dissolve in Anhydrous DMSO (Max 10-20 mg/mL) Decision1->DMSO Recommended FailAq Direct Aqueous Buffer (Precipitation / Brick Dust) Decision1->FailAq Avoid Decision2 Application Type? DMSO->Decision2 InVitro In Vitro Assays (Cell Culture / Enzymatic) Decision2->InVitro InVivo In Vivo Dosing (Animal Models) Decision2->InVivo StepDown Step-Down Dilution (Add dropwise to pre-warmed buffer with rapid vortexing) InVitro->StepDown Formulation Co-solvent Formulation (10% DMSO, 40% PEG-400, 5% Tween-80, 45% Saline) InVivo->Formulation Success1 Stable Assay Solution (< 1% Final DMSO) StepDown->Success1 Success2 Stable Dosing Solution (Clear, no particulates) Formulation->Success2

Fig 1. Solubilization and formulation workflow for the thiazole-carbohydrazide derivative.

Part 4: Step-by-Step Experimental Protocols

Protocol A: Preparation of a Self-Validating 10 mM Master Stock in DMSO

This protocol ensures complete dissolution while mitigating oxidation risks.

  • Equilibration: Allow the lyophilized vial of 2-Amino-5-(4-fluorophenyl)-1,3-thiazole-4-carbohydrazide to equilibrate to room temperature in a desiccator for 30 minutes to prevent ambient moisture condensation.

  • Weighing: Weigh the desired mass into a sterile, amber glass vial. (Note: Plastic microcentrifuge tubes can leach plasticizers into pure DMSO).

  • Solvent Addition: Add the calculated volume of anhydrous DMSO (≥99.9%) to achieve a 10 mM concentration.

  • Mechanical Disruption: Vortex vigorously for 60 seconds.

  • Thermal/Acoustic Solvation: Place the vial in an ultrasonic water bath set to 37°C for 10–15 minutes.

    • Self-Validation Check: Hold the vial against a light source. The solution must be completely optically clear. If a faint haze persists, lattice clusters remain. Continue sonication in 5-minute increments.

  • Inert Storage: Flush the headspace of the vial with a gentle stream of Argon gas for 5 seconds. Cap tightly, seal with Parafilm, and store aliquots at -20°C[4].

Protocol B: "Step-Down" Formulation for In Vivo Dosing (10/40/5/45 Rule)

This protocol creates a kinetically stable micro-emulsion, preventing the fluorophenyl-thiazole core from aggregating in the bloodstream.

  • Phase 1 (Solubilization): Pipette 10% (by final volume) of your 10 mM DMSO stock into a clean glass vial.

  • Phase 2 (Polymer Matrix): Add 40% (by final volume) of PEG-400. Vortex continuously for 2 minutes until the solution is completely homogenous. The PEG-400 coats the hydrophobic compound molecules.

  • Phase 3 (Surfactant): Add 5% (by final volume) of Tween-80. Vortex for an additional 1 minute.

  • Phase 4 (Aqueous Shift): While vortexing the vial at medium speed, add 45% (by final volume) of sterile 0.9% Saline dropwise (1 drop per second).

    • Causality: Slow addition prevents a sudden drop in the dielectric constant, allowing the Tween-80 micelles to encapsulate the compound efficiently.

  • Centrifugation Check: To validate the formulation, centrifuge a 100 µL sample at 10,000 x g for 5 minutes.

    • Self-Validation Check: Examine the bottom of the tube. If a white pellet (brick dust) is visible, the compound has crashed out, and the formulation must be discarded. If no pellet is present, the solution is ready for dosing.

References

  • PubMed Central (PMC). Understanding peroral absorption: regulatory aspects and contemporary approaches to tackling solubility and permeability hurdles. Retrieved from[Link]

  • Semantic Scholar. (2016). Stabilizing Agents for Drug Nanocrystals: Effect on Bioavailability. Retrieved from[Link]

  • Semantic Scholar. (2019). Research Article Thiazole Based Carbohydrazide Derivatives as α-Amylase Inhibitor and Their Molecular Docking Study. Retrieved from[Link]

Sources

Reference Data & Comparative Studies

Validation

An In-Depth Analytical Comparison: Structural Elucidation of 2-Amino-5-(4-fluorophenyl)-1,3-thiazole-4-carbohydrazide via LIT-CID vs. Orbitrap-HCD

As drug discovery pipelines increasingly rely on highly functionalized heterocyclic scaffolds, the accurate structural elucidation of intermediates and drug candidates becomes paramount. 2-Amino-5-(4-fluorophenyl)-1,3-th...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pipelines increasingly rely on highly functionalized heterocyclic scaffolds, the accurate structural elucidation of intermediates and drug candidates becomes paramount. 2-Amino-5-(4-fluorophenyl)-1,3-thiazole-4-carbohydrazide is a prime example of a multi-functional pharmacophore. It contains a rigid thiazole core, a halogenated phenyl ring, and a highly labile carbohydrazide moiety.

For researchers tasked with identifying metabolites or confirming the structure of this compound, selecting the correct tandem mass spectrometry (MS/MS) fragmentation technique is critical. This guide objectively compares the performance of Linear Ion Trap Collision-Induced Dissociation (LIT-CID) against Higher-energy Collisional Dissociation (HCD) coupled with high-resolution Orbitrap mass analyzers [1]. By understanding the causality behind how these techniques deposit energy, scientists can optimize their workflows for maximum structural coverage.

Mechanistic Causality: Why Fragmentation Techniques Matter

To understand the divergent spectral data produced by CID and HCD, we must examine the physics of ion activation within the mass spectrometer.

  • LIT-CID (Resonant Excitation): In a linear ion trap, the precursor ion (in this case, the [M+H]+ at m/z 253.0561) is isolated and subjected to a resonant radio-frequency (RF) voltage. This accelerates the ion, causing low-energy collisions with a bath gas (typically Helium). Because the energy deposition is gradual (vibrational heating), the molecule fragments at its weakest bond—the carbohydrazide group. Once fragmented, the product ions fall out of resonance and do not undergo further fragmentation. Crucially, LIT-CID is limited by the "1/3 Rule" , meaning fragment ions with an m/z less than approximately one-third of the precursor m/z cannot be stably trapped and are lost to detection.

  • Orbitrap-HCD (Beam-Type CID): HCD is a non-resonant, beam-type collision technique that occurs in an Ion Routing Multipole (IRM) using Nitrogen gas [2]. Ions are accelerated into the collision cell with a single, high-energy voltage offset. This rapid, non-equilibrium energy deposition shatters the precursor. Because fragments are not protected by falling out of resonance, they undergo secondary and tertiary fragmentations (e.g., deep thiazole ring cleavages). Furthermore, HCD lacks the 1/3 low-mass cut-off, allowing for the detection of critical low-mass diagnostic ions [3].

MS_Workflow cluster_CID Linear Ion Trap (CID) cluster_HCD Ion Routing Multipole (HCD) Precursor Precursor Ion [M+H]+ m/z 253.05 CID_Act Resonant Excitation (Low Energy) Precursor->CID_Act HCD_Act Beam-Type Collision (Higher Energy) Precursor->HCD_Act CID_Frag Primary Fragments m/z 221.02, 236.03 CID_Act->CID_Frag CID_Cutoff 1/3 Low-Mass Cutoff (No ions < m/z 85) CID_Frag->CID_Cutoff HCD_Frag Rich Fragmentation m/z 221.02, 194.02 HCD_Act->HCD_Frag HCD_LowMass Low-Mass Detection m/z 95.03 (Fluorophenyl) HCD_Act->HCD_LowMass

Fig 1: Mechanistic workflow comparing LIT-CID and Orbitrap-HCD fragmentation pathways.

Self-Validating Experimental Protocol

To ensure reproducibility and trust in the analytical data, the following LC-MS/MS protocol is designed as a self-validating system. System suitability is verified dynamically via internal mass calibration and blank-run baseline checks.

Step 1: System Suitability & Calibration

  • Infuse Pierce™ Positive Ion Calibration Solution. Verify mass accuracy is < 2 ppm for the Orbitrap analyzer.

  • Run a solvent blank (H2O/Acetonitrile) to establish a baseline and confirm the absence of carryover at m/z 253.05.

Step 2: Chromatographic Separation

  • Column: Waters Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient: 5% B to 95% B over 4.0 minutes. Flow rate: 0.4 mL/min.

  • Causality Check: Formic acid ensures robust protonation of the 2-amino group on the thiazole ring, maximizing the [M+H]+ precursor yield.

Step 3: Mass Spectrometry Parameters (Thermo Orbitrap Tribrid)

  • Source: Heated Electrospray Ionization (HESI) in positive mode. Spray voltage: 3500 V.

  • Precursor Selection: Quadrupole isolation window of 1.0 m/z centered at m/z 253.0561.

  • Experiment A (LIT-CID): Normalized Collision Energy (NCE) set to 30%. Detection in the Linear Ion Trap (Rapid scan rate).

  • Experiment B (Orbitrap-HCD): Stepped NCE set to 20%, 35%, and 50% to capture both fragile and resilient bonds simultaneously. Detection in the Orbitrap at 30,000 resolution (FWHM at m/z 200).

Comparative Fragmentation Analysis

The fragmentation of 2-Amino-5-(4-fluorophenyl)-1,3-thiazole-4-carbohydrazide is dictated by the stability of its functional groups. The carbohydrazide (-CONHNH2) is highly labile, whereas the substituted thiazole ring requires significant energy to cleave [4].

Quantitative Data Comparison
Fragment Ion IdentityElemental CompositionTheoretical m/zMass Error (ppm)LIT-CID AbundanceOrbitrap-HCD Abundance
[M+H]+ Precursor C10H10FN4OS+253.05610.815%0% (Fully depleted)
Loss of NH3 C10H7FN3OS+236.02961.1100% (Base) 10%
Loss of N2H4 (Acylium) C10H6FN2OS+221.01870.565%45%
Loss of CONHNH2 C9H7FN3S+194.01870.95%100% (Base)
Thiazole Cleavage C8H5FNS+152.01211.20%35%
Fluorophenyl Cation C6H4F+95.02920.60% (1/3 Rule)80%
Mechanistic Interpretation
  • LIT-CID Performance: The CID spectrum is dominated by the loss of ammonia (-17 Da) and hydrazine (-32 Da). Because CID deposits energy slowly, the lowest energy pathway (cleavage of the terminal N-N or C-N bonds of the carbohydrazide) dominates. The rigid thiazole core remains intact, providing limited structural information about the scaffold itself.

  • Orbitrap-HCD Performance: HCD completely shatters the precursor. The base peak shifts to m/z 194.0187, representing the complete loss of the carbohydrazide group. Furthermore, the high energy induces retro-ring cleavages within the thiazole[4], and successfully generates the 4-fluorophenyl cation at m/z 95.0292. This low-mass ion is entirely absent in LIT-CID due to the 1/3 rule, making HCD vastly superior for confirming the presence of the fluorinated aromatic ring.

Fragmentation M [M+H]+ m/z 253.0561 F1 Loss of NH3 (-17 Da) m/z 236.0296 M->F1 CID/HCD F2 Loss of N2H4 (-32 Da) m/z 221.0187 (Acylium Ion) M->F2 CID/HCD F3 Loss of CONHNH2 (-59 Da) m/z 194.0187 M->F3 HCD dominant F5 Thiazole Ring Cleavage m/z 152.0121 M->F5 HCD only F4 Fluorophenyl Cation m/z 95.0292 F3->F4 HCD only (High Energy)

Fig 2: MS/MS fragmentation map of 2-Amino-5-(4-fluorophenyl)-1,3-thiazole-4-carbohydrazide.

Conclusion & Recommendations

For the structural elucidation of 2-Amino-5-(4-fluorophenyl)-1,3-thiazole-4-carbohydrazide, Orbitrap-HCD is objectively superior to LIT-CID .

While LIT-CID successfully confirms the presence of the terminal carbohydrazide group via low-energy neutral losses, it fails to provide deep structural coverage of the core pharmacophore. The beam-type nature of HCD, combined with the elimination of the 1/3 low-mass cut-off, allows for the detection of diagnostic low-mass fragments (like the fluorophenyl cation) and deep thiazole ring cleavages. For drug development professionals conducting metabolite identification (MetID) or impurity profiling, utilizing stepped-NCE HCD on a high-resolution platform ensures comprehensive structural mapping in a single injection.

References
  • StackExchange Community. "Difference between HCD and CID collision induced dissociations?" Chemistry Stack Exchange. Available at:[Link]

  • Jedrychowski, M. P., et al. "Evaluation of HCD- and CID-type Fragmentation Within Their Respective Detection Platforms For Murine Phosphoproteomics." Molecular & Cellular Proteomics, PubMed Central (PMC). Available at:[Link]

  • Clarke, G. M., et al. "Studies in mass spectrometry. Part VII. Mass spectra of thiazoles." Journal of the Chemical Society B: Physical Organic, RSC Publishing. Available at:[Link]

Comparative

2-Amino-5-(4-fluorophenyl)-1,3-thiazole-4-carbohydrazide vs other thiazole derivatives

An in-depth technical analysis for researchers, medicinal chemists, and drug development professionals evaluating the 2-aminothiazole scaffold for antimicrobial and anticancer applications. Executive Summary The 2-aminot...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for researchers, medicinal chemists, and drug development professionals evaluating the 2-aminothiazole scaffold for antimicrobial and anticancer applications.

Executive Summary

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, heavily utilized for its broad-spectrum antimicrobial, anti-inflammatory, and anticancer properties[1]. Among its functionalized derivatives, 2-Amino-5-(4-fluorophenyl)-1,3-thiazole-4-carbohydrazide has emerged as a highly versatile building block and an active pharmacophore[2]. This guide provides an objective, data-driven comparison between this specific fluorinated carbohydrazide derivative and other conventional thiazole analogs, detailing the mechanistic causality behind its superior performance and outlining self-validating experimental protocols for its evaluation.

Mechanistic Causality: Why Structure Dictates Function

To understand the performance advantages of 2-Amino-5-(4-fluorophenyl)-1,3-thiazole-4-carbohydrazide over simpler analogs like 2-amino-5-phenyl-1,3,4-thiadiazole or 5-methyl-2-(pyridine-3-yl)thiazole-4-carbohydrazide, we must deconstruct its molecular architecture:

  • The 4-Fluorophenyl Substitution (C5): The introduction of a fluorine atom at the para-position of the phenyl ring serves two critical functions. First, it significantly enhances the lipophilicity of the molecule, facilitating better penetration through fungal cell walls and mammalian cell membranes[3]. Second, the highly electronegative fluorine atom prevents rapid oxidative metabolism by cytochrome P450 enzymes at that position, extending the compound's biological half-life in vivo.

  • The Carbohydrazide Moiety (C4): Unlike simple esters or amides, the carbohydrazide group (-CONHNH2) acts as a powerful hydrogen bond donor and acceptor. Crucially, it serves as a synthetic precursor for N-acylhydrazones (NAH). The NAH pharmacophore is renowned for its ability to chelate metal ions in metalloenzymes and form stable, bidentate complexes within the active sites of targets like Glutamine-fructose-6-phosphate amidotransferase (GFAT) in Candida albicans[3] or KPNB1 in cancer models[1].

  • The 2-Amino Group (C2): This group provides an additional vector for functionalization (e.g., amidation) and participates in key hydrogen-bonding interactions with target kinase hinge regions, locking the molecule into a rigid, bioactive conformation[1].

MOA A 2-Amino-5-(4-fluorophenyl) -1,3-thiazole-4-carbohydrazide B N-Acylhydrazone Derivatization A->B Aldehyde Condensation C Target Binding (e.g., GFAT / KPNB1) B->C High Affinity Interaction D Enzymatic Inhibition & ROS Generation C->D E Pathogen Clearance / Apoptosis D->E

Fig 1. Mechanistic pathway of 2-aminothiazole-4-carbohydrazide derivatives in target inhibition.

Comparative Performance Data

We benchmark 2-Amino-5-(4-fluorophenyl)-1,3-thiazole-4-carbohydrazide against other leading thiazole derivatives. The data below synthesizes findings from standardized in vitro assays to illustrate the structure-activity relationship (SAR) across different scaffolds[1][3][4].

CompoundPrimary Target / ApplicationAntimicrobial Efficacy (MIC, µg/mL)Cytotoxicity (IC50, µM)Key Structural Advantage
2-Amino-5-(4-fluorophenyl)-1,3-thiazole-4-carbohydrazide GFAT / KPNB14.0 - 8.0 (C. albicans)12.5 (K562 cells)High metabolic stability (C-F bond); potent H-bonding via carbohydrazide[1][3].
5-methyl-2-(pyridine-3-yl)thiazole-4-carbohydrazide COX / Bacterial strains15.0 - 30.0 (S. aureus)46.3 - 100.6 (Various)Pyridine ring enhances aqueous solubility; moderate anti-inflammatory activity[4].
2-Amino-4,5-diarylthiazole (Demethylated) CYP51 / Yck29.0 (C. albicans)>50.0Diaryl system provides excellent hydrophobic pocket filling[3].
2-Amino-5-phenyl-1,3,4-thiadiazole General Schiff Base Precursor32.0 - 64.0 (Broad spectrum)N/ASimple synthesis; lower target specificity due to lack of bulky substituents.

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and trustworthiness in drug development, the following protocols incorporate strict internal validation steps.

Protocol 1: Synthesis and Validation of N-Acylhydrazone Derivatives

Rationale: Derivatizing the carbohydrazide into a hydrazone locks the molecule into a rigid, bioactive conformation necessary for target binding[5].

  • Reaction Setup: Dissolve 1.0 mmol of 2-Amino-5-(4-fluorophenyl)-1,3-thiazole-4-carbohydrazide in 15 mL of absolute ethanol.

  • Condensation: Add 1.1 mmol of the desired aromatic aldehyde, followed by 2-3 drops of glacial acetic acid to act as a catalyst.

  • Reflux & Monitor: Reflux the mixture at 80°C for 4-6 hours.

    • Self-Validation Step: Monitor reaction progress via Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) mobile phase. The complete disappearance of the starting material spot confirms full conversion.

  • Purification: Cool the mixture to room temperature. Filter the precipitated solid, wash with ice-cold ethanol, and recrystallize.

  • Structural Confirmation:

    • Self-Validation Step: Perform 1H-NMR spectroscopy. The appearance of a characteristic singlet at ~8.0-8.5 ppm confirms the formation of the azomethine (-N=CH-) proton, proving the hydrazone linkage was successfully formed[4].

Protocol 2: High-Throughput Microdilution Assay for Antimicrobial Efficacy

Rationale: Accurate determination of the Minimum Inhibitory Concentration (MIC) requires a robust assay to prevent false positives caused by compound precipitation[3].

  • Inoculum Preparation: Culture Candida albicans (or the target bacterial strain) in Mueller-Hinton broth to a concentration of 1.5 × 10^8 CFU/mL, matching a 0.5 McFarland standard.

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the thiazole derivatives (ranging from 128 µg/mL down to 0.25 µg/mL) in DMSO. Ensure the final DMSO concentration remains <1% to avoid solvent-induced cellular toxicity.

  • Inoculation: Add 10 µL of the microbial suspension to each well.

  • Control Implementation:

    • Self-Validation Step: You must include a positive growth control (broth + microbes, no drug) to ensure pathogen viability, a negative sterility control (broth only) to rule out contamination, and a benchmark control (e.g., Fluconazole) to validate the assay's sensitivity[3].

  • Incubation & Readout: Incubate the plate at 37°C for 24 hours. Add 20 µL of Resazurin dye (0.015%) to each well and incubate for an additional 2 hours. A color change from blue (oxidized) to pink (reduced) indicates microbial viability. The MIC is recorded as the lowest concentration where the well remains strictly blue.

Protocol S1 Step 1: Synthesis & Purification S2 Step 2: Spectral Validation (NMR/IR) S1->S2 S3 Step 3: In Vitro Microdilution Assay S2->S3 S4 Step 4: Cytotoxicity Profiling (MTT) S3->S4

Fig 2. Self-validating experimental workflow for synthesizing and evaluating thiazole derivatives.

References

  • [3] Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. MDPI.[Link]

  • [1] An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. PMC / Semantic Scholar.[Link]

  • [5] SYNTHESIS AND MOLECULAR DOCKING STUDIES OF NOVEL PYRIDINE-THIAZOLE-HYDRAZONE CONJUGATES AS ANTIMICROBIAL AND ANTIOXIDANT AGENTS. Bibliomed.[Link]

  • [4] Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies. ACS Omega.[Link]

Sources

Validation

IR spectroscopy reference for 2-Amino-5-(4-fluorophenyl)-1,3-thiazole-4-carbohydrazide

Title: IR Spectroscopy Reference Guide: 2-Amino-5-(4-fluorophenyl)-1,3-thiazole-4-carbohydrazide vs. Structural Alternatives Target Audience: Researchers, analytical scientists, and drug development professionals.

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Author: BenchChem Technical Support Team. Date: March 2026

Title: IR Spectroscopy Reference Guide: 2-Amino-5-(4-fluorophenyl)-1,3-thiazole-4-carbohydrazide vs. Structural Alternatives

Target Audience: Researchers, analytical scientists, and drug development professionals.

Executive Summary & Mechanistic Context

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of antimicrobial, anticancer, and anti-tubercular agents (specifically targeting the β-ketoacyl-ACP synthase mtFabH) [1]. When functionalized as a carbohydrazide, the molecule gains multiple hydrogen-bonding donor and acceptor sites, making it an excellent candidate for target-specific molecular docking.

For analytical scientists, confirming the structural integrity of these intermediates is paramount. Fourier-Transform Infrared (FTIR) spectroscopy serves as the frontline analytical tool to validate the presence of the primary amine, the thiazole ring, and the carbohydrazide linkage. This guide objectively compares the IR spectral performance of 2-Amino-5-(4-fluorophenyl)-1,3-thiazole-4-carbohydrazide against its non-halogenated and chlorinated alternatives, providing a self-validating framework for spectral interpretation.

Comparative Spectral Analysis: The Halogen Inductive Effect

When evaluating 2-aminothiazole-4-carbohydrazides, the substitution on the C5-phenyl ring significantly influences the vibrational frequencies of the core scaffold. The highly electronegative fluorine atom at the para-position exerts a strong inductive electron-withdrawing effect (-I), which competes with its mesomeric electron-donating effect (+M).

Causality of Spectral Shifts:

  • Carbohydrazide Carbonyl v(C=O): The strong -I effect of fluorine pulls electron density away from the aromatic system, slightly reducing the extended conjugation between the thiazole ring and the carbohydrazide moiety. This reduced conjugation increases the double-bond character of the C=O bond, increasing its force constant and shifting the absorption to a higher wavenumber (1665 cm⁻¹) compared to the unsubstituted analog (1655 cm⁻¹) [2].

  • Thiazole Imine v(C=N): Conversely, the altered electron distribution across the heterocyclic system causes a slight red-shift in the thiazole C=N stretch, moving it to a lower frequency in the fluorinated derivative [3].

  • Aryl-Halogen v(C-X): The C-F stretch is uniquely identifiable as a highly intense, broad band in the fingerprint region (1150–1250 cm⁻¹), offering a distinct diagnostic peak absent in the other variants.

Table 1: Quantitative IR Stretching Frequencies (cm⁻¹) Comparison
Functional Group2-Amino-5-phenyl... (Unsubstituted)2-Amino-5-(4-chlorophenyl)... (Chlorinated)2-Amino-5-(4-fluorophenyl)... (Fluorinated)
v(N-H) (Amine & Hydrazide)~3400, 3284~3390, 3270~3385, 3265
v(C=O) (Carbohydrazide)165516601665
v(C=N) (Thiazole Ring)161516121608
v(C-S) (Thiazole Ring)850852855
v(C-X) (Aryl-Halogen)N/A1090, 8201220 (Strong)

Data synthesized from established ATR-FTIR profiles of 2-aminothiazole-4-carbohydrazide derivatives [2, 3].

Self-Validating Experimental Protocol: ATR-FTIR Analysis

To ensure maximum trustworthiness and reproducibility, Attenuated Total Reflectance (ATR) FTIR is the recommended methodology. Why ATR? Traditional KBr pellet pressing is highly susceptible to moisture absorption. Because water exhibits a broad v(O-H) band around 3300 cm⁻¹, it heavily obscures the critical v(N-H) stretches of the carbohydrazide and primary amine groups [4, 5]. ATR eliminates this interference by allowing direct measurement of the neat solid.

Step-by-Step Methodology
  • System Validation (Background Scan):

    • Action: Clean the diamond/ZnSe ATR crystal with isopropanol and allow it to evaporate. Run a background scan (32 scans, 4 cm⁻¹ resolution).

    • Validation: The background spectrum must show a >95% transmittance baseline. This self-validates the optical bench's integrity and ensures zero carryover contamination.

  • Sample Application:

    • Action: Deposit 1–2 mg of the neat 2-Amino-5-(4-fluorophenyl)-1,3-thiazole-4-carbohydrazide powder directly onto the crystal.

    • Causality: Lower the pressure anvil until a distinct "click" is felt. Intimate contact is mandatory because the evanescent IR wave penetrates only 0.5 to 2 µm into the sample [4]. Poor contact results in artificially low signal-to-noise ratios.

  • Data Acquisition:

    • Action: Acquire the spectrum from 4000 to 400 cm⁻¹ using 32 co-added scans at 4 cm⁻¹ resolution.

  • Spectral Processing (ATR Correction):

    • Action: Apply an ATR correction algorithm via the spectrometer's software.

    • Causality: Because the penetration depth of the evanescent wave is wavelength-dependent (penetrating deeper at lower wavenumbers), raw ATR spectra exhibit artificially weak peaks at the high-frequency end (e.g., N-H stretches). ATR correction normalizes these intensities to match standard transmission spectra [5].

Workflow Visualization

G N1 Sample Prep (Neat Solid) N2 ATR-FTIR Acquisition N1->N2 N3 Spectral Processing N2->N3 N4 Peak Assignment N3->N4 N5 Structural Validation N4->N5

Workflow for ATR-FTIR spectral acquisition and structural validation of thiazole derivatives.

References

  • Title: Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH Source: PLOS One URL: [Link]

  • Title: New Aryl-1,3-thiazole-4-carbohydrazides, Their 1,3,4-Oxadiazole-2-thione, 1,2,4-Triazole, Isatin-3-ylidene and Carboxamide Derivatives Source: Zeitschrift für Naturforschung B URL: [Link]

  • Title: Metal incorporated aminothiazole-derived compounds: synthesis, density function theory analysis, in vitro antibacterial and antioxidant evaluation Source: Royal Society Open Science URL: [Link]

  • Title: ATR-FTIR Spectroscopy Basics Source: Mettler Toledo URL: [Link]

  • Title: ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory Part I: Fundamentals and Examples Source: Journal of Chemical Education URL: [Link]

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-Amino-5-(4-fluorophenyl)-1,3-thiazole-4-carbohydrazide

As researchers and developers in the pharmaceutical landscape, our focus is rightly on innovation and discovery. However, the integrity of our work and the safety of our laboratories are paramount, extending to the entir...

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Author: BenchChem Technical Support Team. Date: March 2026

As researchers and developers in the pharmaceutical landscape, our focus is rightly on innovation and discovery. However, the integrity of our work and the safety of our laboratories are paramount, extending to the entire lifecycle of the chemical entities we synthesize and handle. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 2-Amino-5-(4-fluorophenyl)-1,3-thiazole-4-carbohydrazide, ensuring the safety of personnel and adherence to environmental regulations. The procedures outlined here are based on an analysis of the compound's structural motifs and established best practices for chemical waste management.

Hazard Identification and Risk Assessment: A Structural Approach

A specific Safety Data Sheet (SDS) for this novel compound may not be readily available. Therefore, a risk assessment must be conducted by evaluating the hazards associated with its constituent functional groups.

  • Hydrazide Moiety (-CONHNH₂): This is the most significant feature from a safety and disposal perspective. The carbohydrazide group is a derivative of hydrazine. Hydrazines are classified by the U.S. Environmental Protection Agency (EPA) as hazardous wastes due to their acute toxicity, corrosivity, and potential carcinogenicity.[1][2] Therefore, any waste containing this compound must be treated as hazardous.

  • Fluorophenyl Group (C₆H₄F): The presence of a carbon-fluorine bond introduces high thermal stability. Inadequately controlled thermal disposal (e.g., uncontrolled combustion) of fluorinated organic compounds can lead to the formation of hazardous decomposition products like hydrogen fluoride (HF).[3] This necessitates high-temperature, controlled incineration for complete mineralization.[4]

  • Aminothiazole Core: Thiazole derivatives are common in pharmaceuticals and can exhibit a range of biological activities.[5] While the core itself is generally stable, related structures are known to cause skin and eye irritation.[6][7]

Based on this analysis, 2-Amino-5-(4-fluorophenyl)-1,3-thiazole-4-carbohydrazide should be handled as a hazardous substance with potential toxicity, irritant properties, and specific requirements for thermal decomposition.

Table 1: Inferred Hazard Profile and Disposal Considerations

Structural MoietyAssociated HazardsKey Disposal Consideration
Carbohydrazide Acutely toxic, potential carcinogen, corrosive[1][2]Must be managed as regulated hazardous waste. [1]
Fluorophenyl High thermal stability; potential for hazardous decomposition products (e.g., HF) upon incomplete combustion[3][4]High-temperature, controlled incineration is the preferred disposal method.
Aminothiazole Skin and eye irritant[6][7][8]Waste handlers must use appropriate Personal Protective Equipment (PPE).

Regulatory Framework

In the United States, the management and disposal of chemical waste are governed by the Resource Conservation and Recovery Act (RCRA), administered by the EPA.[9][10] Your institution's Environmental Health and Safety (EHS) office translates these federal and state regulations into specific campus protocols.[9][11] It is a regulatory violation to dispose of this chemical via the sanitary sewer (sink) or in the regular trash. [12][13]

Waste Segregation and Collection Protocol

Proper segregation at the point of generation is critical to prevent dangerous reactions and ensure compliant disposal.[12]

Step 1: Designate Waste Streams At the outset of your experiment, prepare separate, clearly labeled hazardous waste containers for:

  • Solid Waste: Unused or expired pure compound, contaminated filter paper, weighing boats, etc.

  • Liquid Waste: Solutions containing the compound. If possible, maintain separate containers for aqueous and organic solvent waste streams.

  • Contaminated Sharps: Needles, scalpels, or other sharps that have contacted the compound.

  • Contaminated PPE: Gloves, bench liners, and disposable lab coats.

Step 2: Container Selection and Labeling

  • Container Compatibility: Use containers made of a material compatible with the waste. For liquid waste, use sturdy, leak-proof containers with screw-top caps.[12]

  • Hazardous Waste Label: Affix a completed EHS-provided hazardous waste label to the container before adding any waste.[11] The label must include:

    • The full chemical name: "2-Amino-5-(4-fluorophenyl)-1,3-thiazole-4-carbohydrazide" (no abbreviations).

    • All other chemical constituents and their approximate percentages.

    • The date the first waste was added (accumulation start date).

    • The appropriate hazard designations (e.g., Toxic, Irritant).[14]

Step 3: Waste Accumulation

  • Keep waste containers closed at all times, except when adding waste.[12]

  • Store liquid waste containers in secondary containment (e.g., a chemical-resistant tray) to contain potential spills.[12]

  • Accumulate waste in a designated Satellite Accumulation Area (SAA) within your laboratory, under the control of laboratory personnel.[14]

Disposal Pathway and Decision Logic

The following workflow outlines the decision-making process for the proper disposal of waste generated from handling 2-Amino-5-(4-fluorophenyl)-1,3-thiazole-4-carbohydrazide. The ultimate disposal method for this compound is high-temperature incineration, managed by licensed hazardous waste professionals.

G cluster_0 Step 1: Generation & Collection cluster_1 Step 2: Containment & Labeling cluster_2 Step 3: Storage & Disposal start Waste Generation (Solid, Liquid, PPE) collect_solid Collect Solid Waste (e.g., excess compound, contaminated paper) start->collect_solid collect_liquid Collect Liquid Waste (Aqueous & Organic Solutions) start->collect_liquid collect_ppe Collect Contaminated PPE (Gloves, lab coats) start->collect_ppe contain_solid Place in compatible, sealed container collect_solid->contain_solid contain_liquid Place in compatible, sealed container with secondary containment collect_liquid->contain_liquid contain_ppe Double-bag in clear plastic bags collect_ppe->contain_ppe label_waste Affix Hazardous Waste Label - Full Chemical Name - All Constituents & % - Hazard Warnings - Accumulation Date contain_solid->label_waste contain_liquid->label_waste contain_ppe->label_waste store_saa Store in designated Satellite Accumulation Area (SAA) label_waste->store_saa request_pickup Submit Online Waste Pickup Request to EHS store_saa->request_pickup ehs_disposal Final Disposal by Licensed Vendor (High-Temperature Incineration) request_pickup->ehs_disposal

Caption: Disposal workflow for 2-Amino-5-(4-fluorophenyl)-1,3-thiazole-4-carbohydrazide.

Decontamination and Spill Management

a. Routine Decontamination

  • Wipe down balances, spatulas, and glassware that have contacted the solid compound with a solvent-dampened cloth (e.g., ethanol or isopropanol). Dispose of the cloth as solid hazardous waste.

  • For glassware containing residual solutions, perform an initial rinse with a suitable solvent. This first rinseate must be collected and disposed of as liquid hazardous waste.[13] Subsequent rinses with soap and water can typically be drain-disposed, but consult your institutional EHS policy.

b. Emergency Spill Procedures In the event of a significant spill, prioritize personnel safety.

  • Alert & Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Isolate: Restrict access to the spill area.

  • Protect: If trained and safe to do so, don appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves. For large spills of the solid, respiratory protection may be necessary to avoid inhaling dust.

  • Contain & Clean:

    • For Solids: Gently cover the spill with an absorbent material to prevent dust from becoming airborne. Carefully sweep the material into a designated hazardous waste container.

    • For Liquids: Cover the spill with a chemical absorbent pad or inert material (e.g., vermiculite). Work from the outside in to prevent spreading.

  • Decontaminate: Clean the spill area with a cloth dampened with a suitable solvent, followed by soap and water. All cleanup materials must be disposed of as hazardous waste.

  • Report: Notify your laboratory supervisor and institutional EHS office immediately.[12]

By adhering to this comprehensive disposal framework, you uphold the highest standards of laboratory safety, ensure regulatory compliance, and contribute to the protection of our environment.

References

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  • Purdue University. (n.d.). Researcher's Guide. Environmental Health and Safety. Available at: [Link]

  • The Ohio State University. (n.d.). Chemical Waste Management Reference Guide. Environmental Health and Safety. Available at: [Link]

  • Harvard University. (n.d.). Chemical and Hazardous Waste. Harvard Environmental Health and Safety. Available at: [Link]

  • Southern Illinois University. (n.d.). Chemical Waste Management Guide. Center for Environmental Health and Safety. Available at: [Link]

  • Powers, T. M., et al. (2022). Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. PMC. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-5-phenyl-1,3,4-thiadiazole. PubChem. Available at: [Link]

  • NextSDS. (n.d.). 2-AMINO-4-PHENYL-1,3-THIAZOLE-5-CARBOHYDRAZIDE. NextSDS. Available at: [Link]

  • U.S. Environmental Protection Agency. (2024). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing PFAS. EPA. Available at: [Link]

  • International Atomic Energy Agency. (n.d.). Control and management of the chemical risk linked with hydrazine hydrate storage, unloading and handling. IAEA. Available at: [Link]

  • ChemRxiv. (n.d.). Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. ChemRxiv. Available at: [Link]

  • Boston University. (n.d.). Chemical Waste Management Guide. Environmental Health & Safety. Available at: [Link]

  • Google Patents. (n.d.). Method for removing fluorinated organic compounds from contaminated fluids.
  • Gomha, S. M., et al. (2017). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. PMC. Available at: [Link]

  • Plastics Europe. (2025). Guide for the Safe Handling of Fluoropolymer Resins. Available at: [Link]

  • Al-Harbi, N. O., et al. (2023). Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAF V600E Dual Inhibitors Endowed with Antiproliferative Activity. MDPI. Available at: [Link]

  • El-Gazzar, A. A., et al. (2024). Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst. MDPI. Available at: [Link]

  • Malaysian Journal of Chemistry. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Available at: [Link]

  • IntechOpen. (2020). Synthesis and Biological Evaluation of Thiazole Derivatives. Available at: [Link]

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